(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine
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Overview
Description
(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinuclidine core, followed by the introduction of the benzhydryl and tert-butyl-methoxyphenyl groups. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rel-(2R,3S)-2,3-Epoxyheptane**: An epoxide compound with different stereochemistry and functional groups .
(2R,5R)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone: A chiral imidazolidinone organocatalyst used in asymmetric synthesis.
Uniqueness
(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C32H40N2O |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2R,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31+/m0/s1 |
InChI Key |
OMPCVMLFFSQFIX-IOWSJCHKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Origin of Product |
United States |
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